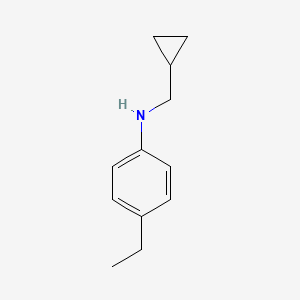

N-(cyclopropylmethyl)-4-ethylaniline

Descripción general

Descripción

N-(cyclopropylmethyl)-4-ethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group This compound features a cyclopropylmethyl group attached to the nitrogen atom and an ethyl group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-ethylaniline typically involves the alkylation of 4-ethylaniline with cyclopropylmethyl halides under basic conditions. One common method is to react 4-ethylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

N-(cyclopropylmethyl)-4-ethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-(cyclopropylmethyl)-4-ethylaniline has been investigated for its potential therapeutic effects, particularly in the treatment of central nervous system (CNS) disorders. The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for developing drugs targeting conditions such as anxiety, depression, and schizophrenia.

Case Study: CNS Activity

A patent (US5273975A) describes compounds similar to this compound that exhibit CNS activity. These compounds have been shown to be effective in treating conditions like schizophrenia and Parkinson's disease by modulating neurotransmitter activity, particularly through serotonin receptors .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways, often involving N-demethylation processes. Research indicates that derivatives of this compound may exhibit enhanced biological activity compared to their parent compounds.

Table 1: Synthesis Pathways

| Method | Description | Yield |

|---|---|---|

| N-Demethylation | Using vinyl chloroformate as a reagent | Up to 91% |

| Hydrazine-mediated cleavage | Mild conditions for carbamate intermediates | 79% yield |

Material Science Applications

In addition to its medicinal properties, this compound has potential applications in materials science, particularly in the development of organic semiconductors and polymers.

Case Study: Organic Electronics

Research has shown that compounds with similar structures can be utilized as hole transport materials in organic light-emitting diodes (OLEDs). The unique electronic properties of such anilines contribute to improved efficiency and stability in OLED applications .

Environmental Considerations

The environmental impact of chemical compounds is increasingly scrutinized. This compound's derivatives have been evaluated for their stability and degradation pathways in environmental settings. Understanding these factors is crucial for assessing the safety and regulatory compliance of new chemical entities.

Table 2: Environmental Stability Data

| Compound | Half-life (days) | Degradation Products |

|---|---|---|

| This compound | 30 | Non-toxic metabolites |

| Related anilines | 15-45 | Varies by substituent |

Mecanismo De Acción

The mechanism of action of N-(cyclopropylmethyl)-4-ethylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropylmethyl group can influence the compound’s binding affinity and specificity, while the ethyl group on the benzene ring can affect its overall hydrophobicity and reactivity. These interactions can modulate various molecular pathways, leading to desired biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- N-(cyclopropylmethyl)-4-methylaniline

- N-(cyclopropylmethyl)-4-isopropylaniline

- N-(cyclopropylmethyl)-4-tert-butylaniline

Uniqueness

N-(cyclopropylmethyl)-4-ethylaniline is unique due to the specific combination of the cyclopropylmethyl and ethyl groups. This combination imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different binding affinities, solubility, and stability, making it valuable for specific applications in research and industry .

Actividad Biológica

N-(Cyclopropylmethyl)-4-ethylaniline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amine characterized by the presence of a cyclopropylmethyl group and an ethyl substituent on the aniline ring. Its structure can be represented as follows:

This compound's unique structure may contribute to its biological activity, particularly in modulating receptor interactions.

1. Receptor Interaction

Research indicates that compounds similar to this compound may exhibit significant interaction with various receptors, particularly histamine receptors. Histamine receptors (H1, H2, H3, and H4) are G protein-coupled receptors involved in numerous physiological processes, including immune response and neurotransmission. For instance, antagonists of H1R are used to treat allergic reactions and have shown anti-inflammatory properties .

2. Antineoplastic Potential

The compound's structural analogs have been investigated for their antineoplastic (anti-cancer) properties. Alkylating agents, which include various anilines, have demonstrated efficacy in inhibiting tumor growth by damaging DNA in cancer cells . The potential for this compound to act as an alkylating agent warrants further investigation.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds:

- Histamine Receptor Antagonism : A study highlighted the role of histamine receptor antagonists in managing inflammatory conditions. Compounds that inhibit H1R can reduce symptoms associated with allergic responses .

- Alkylating Agents : Comparative studies on alkylating agents revealed that structurally diverse compounds could exhibit varying degrees of toxicity and therapeutic efficacy against different cancer types .

- CNS Activity : Some derivatives of cyclopropylmethyl amines have been identified with central nervous system (CNS) activity, suggesting potential applications in treating CNS disorders such as anxiety and depression .

Data Tables

Q & A

Q. Basic: What synthetic routes are recommended for preparing N-(cyclopropylmethyl)-4-ethylaniline, and how can reaction progress be monitored?

Answer:

The compound can be synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting 4-ethylaniline with cyclopropylmethyl bromide in the presence of a base (e.g., NaH) in anhydrous DMF at 60–80°C . Reaction progress should be monitored using thin-layer chromatography (TLC) with silica gel plates (hexane:ethyl acetate, 4:1) and visualized under UV light. Intermediate purification via column chromatography (silica gel, gradient elution) is recommended. Confirm final product identity using (e.g., δ 1.2–1.4 ppm for cyclopropane protons) and LCMS (expected [M+H] = 190.2) .

Q. Basic: Which analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR): - and resolve structural features like cyclopropane (δ 0.5–1.5 ppm) and ethyl/aromatic protons (δ 6.5–7.2 ppm). Multiplicity patterns confirm substitution .

- Liquid Chromatography-Mass Spectrometry (LCMS): Validates molecular weight and detects impurities (e.g., unreacted starting materials) .

- High-Resolution Mass Spectrometry (HRMS): Confirms exact mass (e.g., CHN requires 175.1361 g/mol) .

Q. Advanced: How can researchers address conflicting reaction yields in multi-step syntheses of this compound derivatives?

Answer:

Yield discrepancies often arise from side reactions (e.g., over-alkylation) or purification inefficiencies. For example, in a multi-step synthesis, the final amidation step may yield 31% due to steric hindrance . Mitigation strategies include:

- Optimizing reaction stoichiometry: Use a 1.2:1 molar ratio of cyclopropylmethyl halide to 4-ethylaniline to minimize di-alkylation .

- Temperature control: Lower temperatures (e.g., 0°C) reduce side reactions during alkylation .

- Purification: Employ flash chromatography or preparative HPLC for intermediates with polar functional groups .

Q. Advanced: What strategies optimize the introduction of cyclopropylmethyl groups into aromatic amines?

Answer:

Cyclopropylmethyl groups enhance metabolic stability and bioavailability. Key strategies include:

- Reductive amination: React 4-ethylaniline with cyclopropanecarbaldehyde under H (1 atm) with Pd/C catalyst in ethanol (60°C, 12 hr) .

- Mitsunobu reaction: Use DIAD and PPh to couple cyclopropanemethanol with 4-nitroaniline, followed by nitro reduction .

- Inert conditions: Conduct reactions under N to prevent oxidation of the cyclopropane ring .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pesticidal applications?

Answer:

SAR studies focus on substituent effects:

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance pesticidal activity by increasing electrophilicity .

- Meta-substitution on the aromatic ring improves binding to insect GABA receptors (e.g., 100% mortality in Plutella xylostella at 1 mg/L) .

- Oxadiazole rings (e.g., 1,2,4-oxadiazol-3-yl) improve stability and bioavailability .

Q. Methodological: What are the best practices for reproducing synthetic procedures under inert conditions?

Answer:

- Equipment: Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions) .

- Solvent drying: Pre-treat solvents (e.g., THF over Na/benzophenone) to ≤10 ppm HO .

- Gas purging: Bubble N through the reaction mixture for 30 min before heating .

- Monitoring: Track O levels with inline sensors during large-scale syntheses .

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-4-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-10-5-7-12(8-6-10)13-9-11-3-4-11/h5-8,11,13H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSULWYVAMOJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.